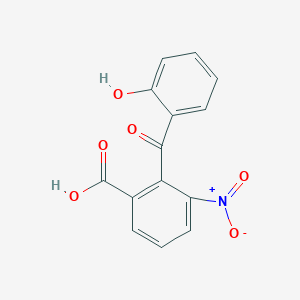

2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid

Description

2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a hydroxybenzoyl group at position 2 and a nitro group at position 2.

Properties

CAS No. |

89646-23-1 |

|---|---|

Molecular Formula |

C14H9NO6 |

Molecular Weight |

287.22 g/mol |

IUPAC Name |

2-(2-hydroxybenzoyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C14H9NO6/c16-11-7-2-1-4-8(11)13(17)12-9(14(18)19)5-3-6-10(12)15(20)21/h1-7,16H,(H,18,19) |

InChI Key |

HTLZDZZOVYSUOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid typically involves the nitration of 2-(2-Hydroxybenzoyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Reduction: 2-(2-Hydroxybenzoyl)-3-aminobenzoic acid.

Substitution: Various esters or ethers depending on the substituent introduced.

Oxidation: Products with additional carbonyl or carboxyl groups.

Scientific Research Applications

2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzoyl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nitrobenzoic Acid Derivatives

- 2-Amino-3-nitrobenzoic Acid Derivatives (): Compounds such as 2-((3,5-dimethylphenyl)amino)-3-nitrobenzoic acid (MW 285.09, m.p. 221–222°C) and 2-(methylamino)-3-nitrobenzoic acid (CAS 124341-38-4) feature amino substituents. The nitro group at position 3 in these analogs aligns with the target compound, suggesting similar electronic effects on aromatic ring reactivity .

2-Chloro-3-nitrobenzoic Acid ():

The chloro substituent at position 2 (CAS 3970-35-2) introduces strong electron-withdrawing effects, likely increasing acidity (pKa) compared to the hydroxybenzoyl group in the target compound. This substitution also impacts biodegradation pathways, as halogenated nitroaromatics often resist microbial degradation .

Biphenyl and Heterocyclic Derivatives

2-Hydroxy-3-nitro-biphenyl-3-carboxylic Acid ():

This biphenyl analog (CAS 376591-95-6) replaces the hydroxybenzoyl group with a biphenyl system. The extended conjugation may enhance UV absorption properties but reduce solubility in aqueous media due to increased hydrophobicity. Such structural differences highlight how the benzoyl group in the target compound balances electronic effects and solubility .- This contrasts with the hydroxy group in the target compound, which may favor hydrogen bonding in enzymatic interactions .

Physicochemical Properties

Table 1: Key Properties of Structural Analogs

Reactivity and Biodegradation

- Enzymatic Interactions (): The 3-nitrobenzoic acid dioxygenase MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid derivatives. Ortho-substituted hydroxy or amino groups (e.g., 2-hydroxybenzoyl in the target compound) reduce enzymatic activity, suggesting hindered biodegradability compared to unsubstituted analogs .

- DFT Studies (): Nitrobenzoic acid derivatives like 4-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid exhibit HOMO-LUMO gaps of −7.58 eV, indicating moderate chemical stability. The target compound’s hydroxybenzoyl group may further stabilize the molecule through intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.